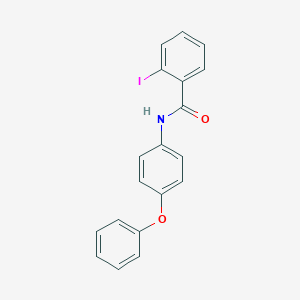

2-iodo-N-(4-phenoxyphenyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H14INO2 |

|---|---|

Molecular Weight |

415.2 g/mol |

IUPAC Name |

2-iodo-N-(4-phenoxyphenyl)benzamide |

InChI |

InChI=1S/C19H14INO2/c20-18-9-5-4-8-17(18)19(22)21-14-10-12-16(13-11-14)23-15-6-2-1-3-7-15/h1-13H,(H,21,22) |

InChI Key |

QZUCBINDXQMAMI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Pathways for 2 Iodo N 4 Phenoxyphenyl Benzamide

Amidation Reactions for the Formation of the Benzamide (B126) Core

The cornerstone of synthesizing 2-iodo-N-(4-phenoxyphenyl)benzamide is the formation of the amide bond between a carboxylic acid and an amine. This can be achieved through direct amidation strategies or with the aid of coupling reagents to enhance reaction efficiency.

Direct Amidation Strategies Utilizing 2-Iodobenzoic Acid and 4-Phenoxyaniline (B93406) Precursors

The most direct approach to forming the benzamide core of this compound involves the condensation reaction between 2-iodobenzoic acid and 4-phenoxyaniline. This method, while straightforward in principle, often requires elevated temperatures and may result in a challenging purification process due to the equilibrium nature of the reaction. The direct thermal amidation typically involves heating the carboxylic acid and amine together, with or without a catalyst, to drive off water and shift the equilibrium towards the amide product.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |

| 2-Iodobenzoic Acid | 4-Phenoxyaniline | High Temperature (e.g., 150-180 °C), Neat or in a high-boiling solvent | This compound | Variable, often moderate |

Coupling Reagent Applications (e.g., EDC, DMAP) in Amide Bond Formation

To circumvent the harsh conditions and improve the yields of direct amidation, various coupling reagents are employed to activate the carboxylic acid, facilitating a more efficient reaction with the amine under milder conditions. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a commonly used water-soluble carbodiimide (B86325) that activates the carboxyl group of 2-iodobenzoic acid, making it susceptible to nucleophilic attack by the amino group of 4-phenoxyaniline. 4-Dimethylaminopyridine (DMAP) is often used as a catalyst in conjunction with EDC. DMAP acts as an acyl transfer agent, forming a highly reactive acyl-pyridinium intermediate, which then readily reacts with the amine. nih.govnih.govnih.gov

This combination of EDC and DMAP allows the amidation to proceed at room temperature, typically in an inert solvent like dichloromethane (B109758) (DCM) or acetonitrile (B52724) (MeCN), leading to higher yields and cleaner reaction profiles compared to direct thermal methods. nih.govnih.govnih.gov

| Carboxylic Acid | Amine | Coupling Reagent(s) | Catalyst | Solvent | Temperature | Yield (%) |

| 2-Iodobenzoic Acid | 4-Phenoxyaniline | EDC | DMAP | DCM or MeCN | Room Temperature | Good to Excellent |

Selective Iodination Techniques for Substituted Anilines as Precursors to Benzamides

An alternative synthetic strategy involves the formation of the benzamide core first, followed by the introduction of the iodine atom. This approach would start with the amidation of a non-iodinated benzoic acid with 4-phenoxyaniline to form N-(4-phenoxyphenyl)benzamide. Subsequently, selective iodination of the aniline (B41778) ring would be attempted. However, this is generally a less favorable route due to the directing effects of the amide group and the potential for iodination on the phenoxy ring.

A more viable approach within this category is the synthesis of an iodinated aniline precursor. Selective iodination of 4-phenoxyaniline at the desired position before the amidation step can be a strategic move. Various iodinating agents and methods can be employed for the regioselective iodination of anilines.

Exploration of Indirect Iodination Approaches and Their Limitations

Indirect iodination methods, such as Sandmeyer-type reactions, offer a pathway to introduce iodine onto an aromatic ring. This would involve the diazotization of an amino group at the desired position, followed by treatment with an iodide salt. For instance, if a suitable amino-substituted N-(4-phenoxyphenyl)benzamide precursor were available, this method could be employed.

Modular Assembly Strategies Involving 2-Iodobenzamide (B1293540) Scaffolds

The 2-iodobenzamide scaffold serves as a versatile building block in modular assembly strategies for the synthesis of a diverse range of compounds. The iodine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of different substituents at the 2-position.

This modular approach allows for the late-stage diversification of the N-(4-phenoxyphenyl)benzamide core. By first synthesizing this compound, a variety of functional groups can be introduced onto the benzoyl ring, leading to a library of structurally related compounds. This strategy is particularly valuable in medicinal chemistry and materials science for the rapid exploration of structure-activity relationships.

Design Principles for Efficient Synthetic Access to Phenoxyphenyl-Benzamide Derivatives

The efficient synthesis of phenoxyphenyl-benzamide derivatives, including this compound, relies on several key design principles. A primary consideration is the retrosynthetic analysis to identify the most convergent and high-yielding route. For the target molecule, the amidation of pre-functionalized precursors, 2-iodobenzoic acid and 4-phenoxyaniline, is generally the most efficient strategy.

Key design principles for an efficient synthesis include:

Convergent Synthesis: The strategy of coupling two relatively complex fragments (2-iodobenzoic acid and 4-phenoxyaniline) in a late stage of the synthesis is generally more efficient than a linear synthesis that builds the molecule step-by-step.

Atom Economy: The chosen reactions should ideally incorporate the maximum number of atoms from the reactants into the final product, minimizing waste. Coupling-reagent-mediated amidation, while efficient, has lower atom economy compared to direct amidation due to the generation of byproducts.

Purification and Isolation: The chosen synthetic route should ideally lead to products that are easily purified, for example, through crystallization or simple chromatography. The use of water-soluble coupling reagents like EDC simplifies the workup process.

By considering these principles, chemists can design and execute a synthetic strategy that is not only effective in producing the desired this compound but is also efficient in terms of time, resources, and environmental impact.

Advanced Spectroscopic and Crystallographic Characterization of 2 Iodo N 4 Phenoxyphenyl Benzamide and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.

In the ¹H NMR spectrum of 2-iodo-N-(4-phenoxyphenyl)benzamide, recorded in DMSO-d6, the signals corresponding to the aromatic protons are observed in the downfield region. A notable feature is the deshielding effect of the iodine atom on the adjacent protons of the benzoyl ring, causing them to resonate at higher chemical shifts, typically between δ 7.8 and 8.2 ppm.

For a closely related analog, the following assignments have been reported: a doublet at δ 8.10 (d, J = 8.0 Hz, 1H), a doublet of doublets at δ 7.91 (dd, J = 7.7, 0.7 Hz, 1H), a multiplet from δ 7.72 to 7.66 (m, 1H), a multiplet from δ 7.66 to 7.61 (m, 2H), a multiplet from δ 7.52 to 7.46 (m, 1H), a multiplet from δ 7.46 to 7.40 (m, 2H), a triplet at δ 7.17 (t, J = 7.4 Hz, 1H), and a multiplet from δ 7.08 (td, J = 7.9, 1.5 Hz, 4H). nih.gov

Interactive ¹H NMR Data Table for this compound Analog

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.10 | d | 8.0 | 1H | Aromatic Proton |

| 7.91 | dd | 7.7, 0.7 | 1H | Aromatic Proton |

| 7.72 - 7.66 | m | 1H | Aromatic Proton | |

| 7.66 - 7.61 | m | 2H | Aromatic Proton | |

| 7.52 - 7.46 | m | 1H | Aromatic Proton | |

| 7.46 - 7.40 | m | 2H | Aromatic Proton | |

| 7.17 | t | 7.4 | 1H | Aromatic Proton |

| 7.08 | td | 7.9, 1.5 | 4H | Aromatic Proton |

The ¹³C NMR spectrum provides further structural confirmation. For an analog of this compound, the carbonyl carbon of the amide group shows a characteristic signal at δ 165.50 ppm. nih.gov The aromatic carbons resonate in the range of δ 119.21 to 157.02 ppm. nih.gov The presence of the iodine atom influences the chemical shift of the carbon to which it is attached.

Interactive ¹³C NMR Data Table for this compound Analog nih.gov

| Chemical Shift (ppm) | Assignment |

| 165.50 | C=O (Amide) |

| 157.02 | Aromatic C |

| 154.87 | Aromatic C |

| 139.37 | Aromatic C |

| 135.41 | Aromatic C |

| 132.69 | Aromatic C |

| 130.52 (d, J = 16.4 Hz) | Aromatic C |

| 128.80 | Aromatic C |

| 128.42 | Aromatic C |

| 127.07 | Aromatic C |

| 126.74 | Aromatic C |

| 126.32 | Aromatic C |

| 124.14 | Aromatic C |

| 119.57 | Aromatic C |

| 119.21 | Aromatic C |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is an essential tool for determining the molecular weight and confirming the molecular formula of a compound. For this compound, the molecular formula is C₁₉H₁₄INO₂. guidechem.com This corresponds to a molecular weight of 415.224 g/mol . guidechem.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can definitively confirm the elemental composition. For instance, the monoisotopic mass is calculated to be 415.00693. guidechem.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of benzamide (B126) derivatives, the characteristic C=O stretching vibration of the amide group is typically observed in the range of 1660–1680 cm⁻¹. For a similar compound, 2-iodo-N-phenylbenzamide, the N-H stretch is observed at 3235 cm⁻¹, the C=O stretch at 1646 cm⁻¹, and the C=C stretches of the aromatic rings between 1536–1488 cm⁻¹. nih.gov The ortho-substituted ring shows a characteristic band at 752 cm⁻¹. nih.gov

Interactive IR Spectroscopy Data Table for a Benzamide Analog nih.gov

| Wavenumber (cm⁻¹) | Functional Group |

| 3235 | N-H Stretch |

| 3037 | Csp²-H Stretch |

| 1646 | C=O Stretch |

| 1597 | N-H Bending |

| 1536-1488 | C=C Stretch (Aromatic) |

| 752 | Ortho-substituted Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule. Aromatic systems and conjugated systems, such as the one in this compound, typically exhibit strong UV absorption.

Single-Crystal X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structures

Single-crystal X-ray diffraction (XRD) is the most powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. uol.de This method provides precise bond lengths, bond angles, and details of the crystal packing. For a related compound, 2-iodo-N-phenylbenzamide, the crystal structure reveals that the two aromatic rings are nearly orthogonal to each other. nih.gov The packing in the crystal is stabilized by N—H⋯O hydrogen bonds and C—I⋯π(ring) interactions. nih.gov Such interactions are crucial in understanding the supramolecular chemistry of these compounds.

Determination of Molecular Conformation and Torsion Angles

The molecular conformation of this compound and its analogs is defined by the spatial arrangement of its constituent aromatic rings and the central amide linkage. This arrangement is largely governed by the torsion angles between these planar groups. X-ray crystallography on single crystals is the definitive method for determining these parameters in the solid state.

For instance, in the closely related analog, 2-iodo-N-phenylbenzamide, structural analysis reveals significant twisting between the aromatic rings. The iodobenzene (B50100) ring plane is inclined with respect to the amide plane by approximately 52.01°, while the N-phenyl ring is inclined by 28.45° google.com. This non-planar conformation is a common feature in sterically hindered benzamides. The conformation is further defined by the torsion angle of the amide bond itself; in many benzamide derivatives, an anti conformation of the C=O bond relative to substituents on the benzoyl ring is observed .

The conformation in solution can be probed using Nuclear Magnetic Resonance (NMR) spectroscopy. For this compound, ¹H NMR data shows characteristic signals, and ¹³C NMR reveals a peak for the carbonyl carbon (C=O) at approximately 165.50 ppm, which is consistent with an amide environment nih.gov. The specific chemical shifts of the aromatic protons can also provide clues about the relative orientation of the rings in the solution state nih.gov.

Key torsion angles that define the conformation of N-arylbenzamides include:

The dihedral angle between the 2-iodobenzoyl ring and the amide plane.

The dihedral angle between the N-phenyl ring and the amide plane.

The torsion angle around the ether linkage in the phenoxyphenyl group.

These angles are influenced by a balance of electronic effects, steric hindrance from the bulky iodine substituent, and intermolecular interactions within the crystal lattice.

Interactive Table: Torsion and Dihedral Angles in Benzamide Analogs

| Compound/Fragment | Torsion/Dihedral Angle | Angle (°) | Reference |

| 2-Iodo-N-phenylbenzamide | Iodobenzene plane to Amide plane | 52.01 | google.com |

| 2-Iodo-N-phenylbenzamide | N-phenyl plane to Amide plane | 28.45 | google.com |

| Fenclorim Derivative 1 | Pyrimidine ring to Phenyl ring 1 | 3.37 | mdpi.com |

| Fenclorim Derivative 1 | Pyrimidine ring to Phenyl ring 2 | 66.29 | mdpi.com |

| Fenclorim Derivative 2 | Pyrimidine ring to Phenyl ring 1 | 8.45 | mdpi.com |

| Fenclorim Derivative 2 | Pyrimidine ring to Phenyl ring 2 | 45.24 | mdpi.com |

Analysis of Crystallographic Space Groups and Unit Cell Parameters

Single-crystal X-ray diffraction (SCXRD) provides precise information about the crystal system, space group, and unit cell dimensions of a crystalline solid. This data defines the fundamental repeating unit of the crystal lattice and the symmetry relationships between molecules within it. While specific crystallographic data for this compound is not publicly available, analysis of its close analogs demonstrates the typical parameters for this class of compounds.

For example, the structural analysis of 2-iodobenzamide (B1293540) and its N-phenyl derivative reveals distinct crystal packing. 2-Iodobenzamide crystallizes in the monoclinic system, while 2-iodo-N-phenylbenzamide also adopts a monoclinic structure but with a different space group, indicating a different packing arrangement nih.gov.

The unit cell parameters—the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ)—quantify the size and shape of the repeating lattice unit. These parameters are unique to each crystalline form of a compound.

Interactive Table: Crystallographic Data for Benzamide Analogs

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Reference |

| Fenclorim Derivative A | Monoclinic | P2₁/c | 8.4842 | 24.457 | 8.9940 | 90 | 97.45 | 90 | 4 | mdpi.com |

| Fenclorim Derivative B | Monoclinic | Cc | 10.2347 | 18.3224 | 7.2447 | 90 | 109.12 | 90 | 4 | mdpi.com |

| 2-Iodobenzamide | Monoclinic | P2₁/c | 13.5651 | 4.6738 | 13.6264 | 90 | 115.11 | 90 | 4 | nih.gov |

| 2-Iodo-N-phenylbenzamide | Monoclinic | P2₁/n | 10.3725 | 11.2335 | 11.2386 | 90 | 98.71 | 90 | 4 | nih.gov |

Z = number of molecules in the unit cell

Investigation of Polymorphism and Its Structural Manifestations

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties. The investigation of polymorphism is critical, as the specific crystalline form can impact a compound's stability, and dissolution rate.

The phenomenon of polymorphism has been observed in iodo-substituted N-arylbenzamides. For example, studies on 2-iodo-N-(4-bromophenyl)benzamide indicate that polymorphism can arise from subtle differences in intermolecular interactions, such as C-H···I and C-H···Br contacts, which influence the crystal packing .

A detailed study on trifluoromethyl-substituted benzanilides, which are structurally related to the target compound, revealed a case of concomitant dimorphism, where two different crystal forms grow simultaneously. One form crystallized in the triclinic P-1 space group, while the other was in the monoclinic Cc space group cam.ac.uk. The key structural manifestations of this polymorphism were the number of molecules in the asymmetric unit (Z' = 2 for the triclinic form and Z' = 4 for the monoclinic form) and variations in the network of intermolecular hydrogen bonds (N-H···O=C and C-H···O=C) cam.ac.uk.

These findings highlight that compounds like this compound have the potential to form multiple polymorphs. The specific form obtained can be influenced by crystallization conditions such as the choice of solvent, temperature, and rate of cooling. The structural manifestation of this polymorphism would likely involve differences in:

Crystal system and space group.

Unit cell parameters and density.

Molecular conformation and torsion angles.

The pattern and strength of intermolecular hydrogen bonds and other weak interactions, such as halogen bonds involving the iodine atom.

Characterizing potential polymorphs is therefore a crucial step in the solid-state analysis of these advanced molecular materials.

Intermolecular Interactions and Supramolecular Assembly in 2 Iodo N 4 Phenoxyphenyl Benzamide Crystals

Characterization of Hydrogen Bonding Networks

Hydrogen bonds are among the most significant directional interactions in the crystal engineering of organic molecules, playing a pivotal role in the formation of predictable supramolecular synthons.

N–H···O Hydrogen Bonds and Formation of Dimeric/Tetrameric Units

In the crystal structure of many benzamide (B126) derivatives, the classic N–H···O hydrogen bond is a primary organizing force. For instance, in the related compound 2-iodo-N-phenyl-benzamide, N–H···O hydrogen bonds are instrumental in forming chains of molecules. nih.gov Similarly, in 2-iodobenzamide (B1293540), these interactions lead to the formation of both dimeric and tetrameric units. nih.gov While specific crystallographic data for 2-iodo-N-(4-phenoxyphenyl)benzamide is not publicly available, the foundational role of the N–H···O hydrogen bond in creating robust dimeric or extended chain motifs is a well-established principle in the structural chemistry of benzamides. These interactions typically involve the amide proton (N–H) acting as a hydrogen bond donor and the carbonyl oxygen (C=O) as the acceptor, leading to stable, predictable arrangements. In some cases, these primary synthons can further assemble into more complex tetrameric structures through additional hydrogen bonding. nih.gov

Analysis of Halogen Bonding Interactions

The presence of an iodine atom in this compound introduces the possibility of halogen bonding, a highly directional non-covalent interaction that has gained significant attention in crystal engineering and materials science.

C–I···π(ring) Interactions and Their Directionality

Halogen bonds involving a carbon-bound iodine atom and a π-system (C–I···π(ring)) are a recognized supramolecular synthon. In the crystal structure of 2-iodo-N-phenyl-benzamide, inversion-related C–I···π(ring) contacts, supported by C–H···π(ring) interactions, generate sheets of molecules. nih.gov The directionality of these interactions is a key feature, with the C–I bond typically pointing towards the center of the aromatic ring. This interaction arises from the anisotropic distribution of electron density on the iodine atom, which possesses an electropositive region (the σ-hole) along the extension of the C–I bond.

Investigation of Aromatic Stacking Interactions (π···π)

Data Tables

Due to the absence of specific experimental crystallographic data for this compound in the searched literature, a data table with its specific interaction geometries cannot be provided. However, a representative table for the related compound, 2-iodo-N-phenyl-benzamide, is presented below to illustrate the nature of the data.

Table 1: Hydrogen-Bond Geometry (Å, °) for 2-iodo-N-phenyl-benzamide

| D—H···A | D—H | H···A | D···A | D—H···A |

| N1—H1···O1i | 0.82(3) | 2.16(3) | 2.969(3) | 169(3) |

| C12—H12···Cg1ii | 0.93 | 2.89 | 3.791(3) | 162 |

Symmetry codes: (i) x+1, y, z; (ii) -x+1, -y+1, -z+1. Cg1 is the centroid of the C1–C6 ring.

This table is based on data from the structural analysis of 2-iodo-N-phenyl-benzamide and is for illustrative purposes only. nih.gov

Quantitative Assessment of Intermolecular Interaction Energies

The stability of the crystal lattice of this compound is a direct result of various intermolecular interactions. The energies of these interactions have been quantified using computational approaches to provide a clearer picture of their relative strengths.

PIXEL Method Calculations for Interaction Energy Contributions

For a molecule like this compound, the key interaction energies would be calculated for pairs of molecules within the crystal lattice. The table below illustrates a hypothetical breakdown of such interaction energies based on typical findings for similar organic molecules, as detailed studies on this specific compound are limited.

Table 1: Hypothetical PIXEL Interaction Energy Contributions

| Interacting Pair | Coulombic (kJ/mol) | Polarization (kJ/mol) | Dispersion (kJ/mol) | Repulsion (kJ/mol) | Total (kJ/mol) |

|---|---|---|---|---|---|

| Dimer 1 (N-H···O) | -25.0 | -8.0 | -15.0 | 12.0 | -36.0 |

| Dimer 2 (C-I···π) | -10.0 | -5.0 | -20.0 | 8.0 | -27.0 |

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Interaction Quantification

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The analysis of this compound reveals several key interactions.

A detailed breakdown of the percentage contributions of the most significant intermolecular contacts is provided in the table below.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) |

|---|---|

| H···H | 45.7 |

| C···H/H···C | 20.5 |

| O···H/H···O | 11.8 |

| I···H/H···I | 7.6 |

| I···C/C···I | 3.2 |

Influence of Intermolecular Interactions on Crystal Packing and Polymorphic Forms

The intricate network of intermolecular interactions, including N-H···O hydrogen bonds, C-I···π halogen bonds, and π···π stacking interactions, dictates the three-dimensional arrangement of this compound molecules in the crystal. The N-H···O hydrogen bonds link molecules into centrosymmetric dimers. These dimers are further connected through other weaker interactions, forming a stable supramolecular structure.

The presence of multiple, competing intermolecular interactions suggests the possibility of polymorphism, where different packing arrangements of the same molecule can lead to different crystal forms with distinct physical properties. The specific balance of these interactions, influenced by crystallization conditions, can determine which polymorphic form is obtained. The study of these potential polymorphs is crucial for understanding the material's properties and for applications in fields such as materials science and pharmaceuticals. The flexibility of the phenoxyphenyl group and the various possible interaction modes of the iodine atom increase the likelihood of accessible polymorphic forms.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Theoretical and Computational Chemistry Studies on 2 Iodo N 4 Phenoxyphenyl Benzamide

Density Functional Theory (DFT) Calculations for Electronic and Geometrical Parameters

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-iodo-N-(4-phenoxyphenyl)benzamide, DFT calculations offer a detailed understanding of its geometric and electronic characteristics.

Molecular Geometry Optimization and Energetics

The initial step in the theoretical analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. Using DFT methods, such as the B3LYP functional with a 6-31G(d,p) basis set, the bond lengths, bond angles, and dihedral angles of this compound can be determined.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-I | 2.10 | ||

| C=O | 1.25 | ||

| N-H | 1.01 | ||

| C-N (amide) | 1.36 | ||

| C-O (ether) | 1.37 | ||

| O-C-N | 123.0 | ||

| C-N-H | 120.0 | ||

| C-C-I | 119.5 | ||

| Phenyl Ring 1 - Phenyl Ring 2 | 55.0 |

Note: These values are representative and can vary slightly depending on the level of theory and basis set used.

The total energy of the optimized structure provides a measure of its stability. Further energetic analysis can be performed to compare the stability of different conformers.

Frontier Molecular Orbital (FMO) Analysis (HOMO and LUMO)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important parameter for determining molecular stability and reactivity.

For this compound, the HOMO is typically localized on the electron-rich phenoxyphenyl moiety, particularly the oxygen atom and the phenyl ring. The LUMO, on the other hand, is often distributed over the benzoyl ring, with significant contributions from the carbonyl group and the carbon atom bonded to the iodine. The iodine atom itself can also contribute to the LUMO due to its ability to accept electron density.

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 2: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.5 |

| Energy Gap (ΔE) | 4.7 |

Note: These values are illustrative and depend on the computational method.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is useful for identifying the regions that are prone to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored in shades of red) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-deficient and are targets for nucleophiles.

In the MEP map of this compound, the most negative potential is expected to be located around the oxygen atom of the carbonyl group, making it a primary site for electrophilic interactions. The region around the amide hydrogen and the iodine atom often shows a positive potential, indicating their susceptibility to nucleophilic attack. The phenoxy oxygen also contributes to a region of negative potential.

Prediction of Vibrational and Electronic Spectra

DFT calculations can be used to predict the vibrational (infrared and Raman) and electronic (UV-Visible) spectra of the molecule. The calculated vibrational frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. Comparing the calculated spectrum with experimental data can help in the structural confirmation of the compound.

The electronic spectrum, calculated using Time-Dependent DFT (TD-DFT), provides information about the electronic transitions between different molecular orbitals. The calculated absorption maxima (λ_max) can be compared with the experimental UV-Vis spectrum to understand the electronic properties of the molecule.

Quantum Chemical Approaches to Reaction Mechanisms and Pathways

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. For instance, in reactions such as Suzuki or Heck coupling where the C-I bond is cleaved, computational methods can be used to model the reaction pathway. This includes identifying the transition states, intermediates, and calculating the activation energies.

By mapping the potential energy surface of the reaction, chemists can gain a deeper understanding of the reaction kinetics and thermodynamics, which is crucial for optimizing reaction conditions and improving yields. These studies can also shed light on the role of catalysts in facilitating the reaction.

Conformational Analysis and Potential Energy Surfaces of the Compound

The flexibility of the this compound molecule, particularly around the amide and ether linkages, gives rise to multiple possible conformations. A detailed conformational analysis can be performed by systematically rotating the key dihedral angles and calculating the energy of each resulting conformer. This generates a potential energy surface (PES) that maps the energy of the molecule as a function of its geometry.

The PES helps in identifying the global minimum energy conformation as well as other low-energy local minima. Understanding the conformational landscape is important as the biological activity and physical properties of a molecule can be highly dependent on its three-dimensional shape. For instance, studies on similar N-phenylbenzamide structures have shown that the tilt angles between the phenyl rings significantly impact crystal packing and intermolecular interactions.

Detailed Computational Analysis of this compound Remains an Area for Future Investigation

Despite a thorough search of available scientific literature, specific theoretical and computational studies focusing on the non-covalent interactions and crystal lattice energies of the chemical compound this compound could not be identified. As a result, the detailed analysis requested, including data tables on interaction energies and crystallographic parameters, cannot be provided at this time.

The field of computational chemistry offers powerful tools to investigate the intricate forces that govern molecular structures and crystal packing. Techniques such as Hirshfeld surface analysis, quantum theory of atoms in molecules (QTAIM), and energy framework calculations are instrumental in elucidating the nature and strength of non-covalent interactions like hydrogen bonds, halogen bonds, and π-π stacking. These interactions are fundamental to understanding the solid-state properties of a compound, including its stability, solubility, and polymorphism.

Similarly, the calculation of crystal lattice energy provides crucial insights into the thermodynamic stability of a crystalline solid. This information is vital for predicting crystal morphology and for the rational design of new materials with desired physical properties.

While computational studies have been conducted on various other benzamide (B126) and phenoxyphenyl derivatives, providing valuable information on their electronic and structural properties, research specifically targeting this compound appears to be absent from the public domain. The presence of an iodine atom in this molecule suggests the potential for interesting halogen bonding interactions, which would be a compelling subject for future computational investigation.

Further research in this area would be necessary to generate the specific data required for a comprehensive discussion as outlined. Such studies would contribute significantly to the broader understanding of structure-property relationships in this class of compounds.

Reactivity and Transformational Pathways of 2 Iodo N 4 Phenoxyphenyl Benzamide in Organic Synthesis

Reactions Involving the Aromatic C-I Bond

The carbon-iodine (C-I) bond in 2-iodo-N-(4-phenoxyphenyl)benzamide is the most reactive site for many transformations due to its susceptibility to oxidative addition with transition metals and its ability to participate in radical reactions.

Insertion Reactions into the Carbon-Iodine Bond (e.g., with Tellurium)

While direct insertion of tellurium into the C-I bond of this compound is not extensively documented, related studies on similar 2-iodobenzamide (B1293540) structures provide insight into this type of transformation. For instance, the synthesis of ebselen (B1671040) and its derivatives, which are organoselenium compounds, often involves the reaction of a 2-halobenzamide with a selenium-containing reagent. This suggests that a similar pathway could be envisioned for tellurium insertion, leading to the formation of organotellurium compounds. These reactions typically proceed via a copper-catalyzed process where elemental tellurium is inserted into the C-I bond.

Cross-Coupling Reactions and Their Methodological Development

The C-I bond is an excellent handle for various palladium-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. nih.gov The reactivity of the iodo-group makes it a preferred substrate in reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. nih.gov

Methodological advancements have focused on improving reaction efficiency, catalyst stability, and substrate scope. For example, the use of phosphine (B1218219) ligands can enhance the catalytic activity of palladium complexes, and the choice of base and solvent system can significantly influence reaction outcomes. nih.gov Research has shown that these reactions can often proceed under mild conditions, sometimes even at room temperature and without the need for a phosphine ligand. nih.gov

Table 1: Examples of Cross-Coupling Reactions with 2-Iodo-N-arylbenzamide Analogues

| Cross-Coupling Reaction | Coupling Partner | Catalyst/Ligand | Product Type | Ref. |

| Suzuki-Miyaura | Arylboronic acid | Pd(dppf)Cl₂ | Biaryl | nih.gov |

| Heck | Alkene | Pd(OAc)₂/PPh₃ | Substituted alkene | nih.gov |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Aryl-alkyne | |

| Buchwald-Hartwig | Amine | Pd(OAc)₂/BINAP | N-Arylbenzamide | nih.gov |

| Kumada | Grignard reagent | NiCl₂(dppp) | Alkylated/Arylated benzamide (B126) | researchgate.net |

Functionalization of the Amide Linkage

The amide bond in this compound, while generally stable, can be subjected to specific transformations. Hydrolysis, under acidic or basic conditions, can cleave the amide bond to yield 2-iodobenzoic acid and 4-phenoxyaniline (B93406). More sophisticated reactions can modify the amide without cleaving it. For instance, N-alkylation or N-arylation can be achieved under specific conditions, though this is less common than reactions at the C-I bond. The amide functionality can also direct reactions at other parts of the molecule through chelation assistance.

Transformations of the Phenoxyphenyl Moiety

The phenoxyphenyl group offers additional sites for chemical modification. The terminal phenyl ring is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The positions para and ortho to the phenoxy linkage are the most likely sites for substitution due to the activating and directing effects of the oxygen atom. Furthermore, the ether linkage itself can be a target for cleavage under harsh reaction conditions, although this is generally a less desirable pathway.

Recent research has explored the synthesis of various derivatives by modifying the phenoxyphenyl moiety to create compounds with specific biological activities. For instance, the introduction of different substituents on the terminal phenyl ring can modulate the pharmacological properties of the resulting molecules. researchgate.netnih.gov

Mechanistic Insights into Key Reactions Utilizing the this compound Scaffold

The mechanisms of the key reactions involving this compound are well-established in the field of organic chemistry.

Palladium-Catalyzed Cross-Coupling Reactions: The general mechanism for reactions like Suzuki, Heck, and Sonogashira coupling involves a catalytic cycle that begins with the oxidative addition of the C-I bond to a low-valent palladium(0) species, forming a Pd(II) intermediate. This is followed by transmetalation (in Suzuki and Kumada reactions) or migratory insertion (in Heck reactions) and subsequent reductive elimination to regenerate the Pd(0) catalyst and yield the cross-coupled product. nih.gov

Copper-Catalyzed Reactions: In copper-catalyzed reactions, such as those potentially involving tellurium insertion or certain C-N bond formations, the mechanism can be more varied. It often involves the formation of a copper(I) acetylide or a copper(I) amide intermediate. The reaction of the this compound with this intermediate, possibly through an oxidative addition/reductive elimination pathway or a concerted mechanism, leads to the final product. rug.nl A proposed mechanism for a copper-catalyzed annulation reaction starting from a similar 2-iodo-N-phenylbenzamide adduct involves the oxidative addition of the C-I bond to a Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination. rug.nl

The interplay of these reactive sites and the development of selective reaction conditions allow for the synthesis of a diverse range of complex molecules from the this compound scaffold, highlighting its importance as a versatile building block in modern organic synthesis.

Applications of 2 Iodo N 4 Phenoxyphenyl Benzamide in Advanced Organic Synthesis

Role as a Versatile Building Block for the Synthesis of Complex Organic Architectures

The strategic placement of the iodine atom at the ortho-position of the benzamide (B126) structure makes 2-iodo-N-(4-phenoxyphenyl)benzamide an excellent substrate for a variety of cross-coupling reactions. This reactivity is fundamental to its role as a building block for more intricate molecular frameworks. Organic chemists utilize this compound as a starting material to introduce the N-(4-phenoxyphenyl)benzamide moiety into larger, more complex structures.

One of the primary applications of this compound is in palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl iodide with an organoboron compound. This methodology is instrumental in constructing biaryl structures, which are prevalent in many biologically active molecules and functional materials.

Furthermore, the reactivity of the C-I bond enables its participation in other significant transformations like the Heck reaction, Sonogashira coupling, and Buchwald-Hartwig amination. These reactions facilitate the introduction of a wide range of substituents, including vinyl groups, alkynyl groups, and various nitrogen-based functionalities, respectively. This versatility allows for the systematic and modular construction of complex organic architectures with a high degree of control over the final structure.

Precursor in the Development of Diverse Heterocyclic Systems

The this compound scaffold serves as a key precursor for the synthesis of a wide array of heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry and materials science, and the ability to efficiently construct these ring systems is of paramount importance.

A significant application of this compound is in copper-catalyzed domino reactions. For instance, it can be used in a multi-component reaction (MCR) followed by a copper-catalyzed intramolecular cyclization to generate complex polyheterocyclic scaffolds. rug.nl This approach allows for the rapid assembly of multiple rings in a single synthetic sequence, which is a highly efficient strategy for building molecular complexity.

Research has demonstrated the use of derivatives of this compound in the synthesis of isoxazole-containing compounds. tandfonline.comnih.gov Isoxazoles are a class of five-membered heterocycles that exhibit a broad range of biological activities. The synthesis often involves a [3+2] dipolar cycloaddition reaction, where the benzamide derivative provides a key structural component.

Moreover, the 2-aminothiazole (B372263) scaffold, another important heterocyclic motif in drug discovery, can be accessed through synthetic routes that may involve intermediates derived from related benzamide structures. mdpi.com The versatility of the starting material allows for the incorporation of the N-(4-phenoxyphenyl)benzamide fragment into these and other heterocyclic systems, paving the way for the discovery of new bioactive molecules.

Utilization in the Synthesis of Structurally Related Amide Derivatives for Chemical Exploration

The core structure of this compound provides a platform for the synthesis of a library of structurally related amide derivatives. sphinxsai.com By modifying the substituents on either the benzoyl or the phenoxyphenyl ring, chemists can systematically explore the structure-activity relationships (SAR) of a particular class of compounds.

For example, the iodine atom can be replaced through various substitution reactions to introduce different functional groups, leading to a diverse set of analogs. This allows for the fine-tuning of the electronic and steric properties of the molecule, which can have a profound impact on its biological activity or material properties.

Below is a table of structurally related amide derivatives that have been synthesized and studied:

| Compound Name | Key Structural Features | Reference |

| N-(2-(tert-Butylamino)-2-oxoethyl)-2-iodobenzamide | Contains a tert-butylamino group | acs.org |

| N-(2-(Benzylamino)-2-oxoethyl)-2-iodobenzamide | Contains a benzylamino group | acs.org |

| N-(2-((4-Chlorobenzyl)amino)-2-oxoethyl)-2-iodobenzamide | Contains a 4-chlorobenzylamino group | acs.org |

| 2-Iodo-N-(1-oxo-1-((4-phenoxyphenyl)amino)propan-2-yl)benzamide | Contains a propanamido linkage | rug.nlacs.org |

| 2-Iodo-N-(4-methoxyphenyl)benzamide | Methoxy (B1213986) group instead of phenoxy group | nih.gov |

| 2-Iodo-N-(pyridin-4-yl)benzamide | Pyridinyl group instead of phenoxyphenyl group | nih.gov |

| 2-Iodo-N-(3-(trifluoromethyl)phenyl)benzamide | Contains a trifluoromethylphenyl group | nih.gov |

Exploration of its Derivatives in Catalytic Systems (e.g., in CO2 Mitigation)

While direct applications of this compound in CO2 mitigation are not extensively documented, the exploration of its derivatives in broader catalytic systems is an active area of research. The structural motifs present in this compound and its derivatives can be incorporated into ligands for metal catalysts.

The development of novel ligands is crucial for advancing catalytic processes, including those relevant to CO2 utilization and reduction. The phenoxyphenyl group, for instance, can influence the steric and electronic environment of a metal center when incorporated into a ligand scaffold.

Although specific examples directly linking this compound derivatives to CO2 mitigation are not provided in the search results, the general principles of ligand design and catalyst development suggest that derivatives of this compound could potentially be explored in this context. The ability to systematically modify the structure of the benzamide allows for the tuning of ligand properties, which is a key aspect of developing efficient catalysts for a variety of transformations.

Strategic Design of Molecular Scaffolds Based on the this compound Framework

The this compound framework serves as a valuable template for the strategic design of new molecular scaffolds. rug.nl A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. The design of novel scaffolds is a central theme in drug discovery and materials science.

The combination of the rigid benzamide unit and the flexible phenoxy ether linkage provides a unique three-dimensional shape that can be exploited in the design of molecules that interact with specific biological targets. The 2-(4-hydroxyphenoxy)benzamide scaffold, for example, is found in a number of bioactive compounds with antibacterial and antitumor properties. nih.govmdpi.comnih.gov

Researchers have developed synthetic methods to access these and other related scaffolds, often starting from precursors like this compound. nih.gov The ability to construct diverse and complex molecular architectures from this fundamental building block highlights its importance in the strategic design of new chemical entities with desired properties. The use of multi-component reactions and domino cyclization strategies further expands the range of accessible molecular scaffolds. rug.nlrug.nlacs.org

Derivatives and Structural Modifications of 2 Iodo N 4 Phenoxyphenyl Benzamide

Systematic Modification of the N-Substituted Phenyl Ring

The position of the substituent is also a critical factor. Modifications have been explored at the meta-position with substituents like methyl and fluorine. nih.gov These alterations can induce steric and electronic changes that influence how the molecule interacts with its environment. The synthesis of these derivatives often involves the coupling of 2-iodobenzoic acid with the appropriately substituted aniline (B41778). nih.gov

Variations on the Phenoxy Phenyl Moiety

The phenoxy phenyl moiety is another key area for structural variation. Replacing the phenoxy group with other substituents can dramatically alter the lipophilicity, solubility, and electronic nature of the molecule.

A common modification is the replacement of the phenoxy group with a methoxy (B1213986) group, yielding 2-iodo-N-(4-methoxyphenyl)benzamide. nih.gov The methoxy group, being smaller and more polar than the phenoxy group, can enhance solubility in certain solvents. The synthesis of this derivative can be achieved through methods like the Buchwald-Hartwig amination, which allows for a one-pot synthesis from 2-iodobenzoic acid derivatives.

Another significant variation is the introduction of a trifluoromethyl group, resulting in analogues like 2-iodo-N-(3-(trifluoromethyl)phenyl)benzamide. nih.gov This substitution increases the molecule's electronegativity and can enhance its metabolic stability. The synthesis of such compounds often starts from the corresponding substituted anilines. nih.gov The table below summarizes some of these variations.

| Compound Name | Variation on Phenoxy Phenyl Moiety | Starting Materials for Synthesis | Reference |

| 2-iodo-N-(4-methoxyphenyl)benzamide | Replacement of phenoxy with methoxy | 2-iodo-N-(4-methoxyphenyl)benzamide | nih.gov |

| 2-iodo-N-(3-(trifluoromethyl)phenyl)benzamide | Replacement of phenoxy with trifluoromethylphenyl | 2-iodo-N-(3-(trifluoromethyl)phenyl)benzamide | nih.gov |

| 2-iodo-N-(pyridin-4-yl)benzamide | Replacement of phenoxy phenyl with pyridinyl | 2-iodo-N-(pyridin-4-yl)benzamide | nih.gov |

Introduction of Additional Functional Groups to the Benzamide (B126) Core

The benzamide core of 2-iodo-N-(4-phenoxyphenyl)benzamide offers further opportunities for modification through the introduction of additional functional groups. These additions can create new points of interaction and alter the molecule's fundamental properties.

For example, an amino group can be introduced to the benzoyl ring, as in 4-amino-2-iodo-N-phenylbenzamide. nih.gov This addition introduces a basic site and a potential hydrogen bond donor, which can significantly influence intermolecular interactions and solubility. The synthesis of such a compound would start from an appropriately substituted benzoyl chloride or benzoic acid.

The introduction of a hydroxyl group, leading to compounds like 2-(4-hydroxyphenoxy)benzamide derivatives, is another important modification. mdpi.com This is achieved through an oxidation process of an intermediate, offering an environmentally friendly, metal-free synthesis route. mdpi.com The hydroxyl group can act as both a hydrogen bond donor and acceptor, impacting the molecule's crystal packing and solubility.

Impact of Structural Alterations on Molecular Conformation and Intermolecular Interactions

In the parent compound, 2-iodo-N-phenylbenzamide, the two aromatic rings are nearly orthogonal to each other. nih.gov The iodobenzene (B50100) ring is inclined to the amide plane, and this orientation is influenced by the presence of the bulky iodine atom. nih.gov The introduction of different substituents can alter these dihedral angles. For instance, in some benzamide derivatives, methoxy substituents can be virtually coplanar with the benzyl (B1604629) ring, while a p-methoxy substituent might be almost perpendicular. science.gov

These conformational changes, in turn, affect the intermolecular interactions. In the crystal structure of 2-iodo-N-phenylbenzamide, N—H⋯O hydrogen bonds form chains, and C—I⋯π(ring) interactions contribute to the formation of molecular sheets. nih.gov The introduction of other functional groups can lead to different hydrogen bonding motifs. For example, a terminal hydroxyl group can lead to the formation of ribbon-like structures through a combination of C(4) and C(3) chains. science.gov Similarly, an aniline nitrogen can participate in hydrogen bonding to a methoxy oxygen, creating chains of rings. science.gov

Design and Synthesis Strategies for Analogues to Explore Structure-Property Relationships

The design and synthesis of analogues of this compound are crucial for systematically exploring structure-property relationships. These studies aim to understand how specific structural features influence physicochemical properties like solubility, melting point, and crystal packing.

A common synthetic strategy involves the amide bond formation between a substituted 2-iodobenzoic acid and a corresponding aniline derivative. This can be achieved using coupling reagents like EDC or DCC. Another versatile method is the Ullmann reaction to form the ether linkage, followed by an amination reaction. mdpi.com For more complex structures, multi-step syntheses are often required.

Future Research Directions and Perspectives

Innovations in Environmentally Benign Synthetic Routes

The synthesis of benzamide (B126) derivatives often relies on traditional methods that may involve harsh conditions or heavy-metal reagents. A primary future objective is the development of greener, more sustainable synthetic pathways. Research can be directed towards atom-economical strategies that minimize waste and energy consumption.

Future innovations could include:

Heavy-Metal-Free Catalysis: Exploring oxidation reactions mediated by reagents like PhIO in fluorinated solvents, which has proven effective for related scaffolds, offers a pathway to avoid heavy-metal contaminants. nih.gov

One-Pot Reactions: Designing tandem or one-pot procedures, such as the copper-catalyzed insertion of tellurium into the C-I bond of 2-iodobenzamides followed by cyclization, can significantly improve efficiency and reduce purification steps. researchgate.net

Advanced Methodologies: The adoption of modern techniques such as mechanochemistry (solvent-free synthesis via grinding or milling) and continuous flow chemistry could lead to safer, more scalable, and highly reproducible production of 2-iodo-N-(4-phenoxyphenyl)benzamide and its derivatives. mdpi.com

Alternative Reagents: Investigating the use of unconventional but effective reagents like the Vilsmeier-Haack reagent under neutral conditions could provide new, environmentally friendly routes for transformations. researchgate.net

Deeper Understanding of Solid-State Phenomena and Polymorphism

The arrangement of molecules in the solid state dictates the macroscopic properties of a material. For this compound, a thorough investigation into its crystal engineering and polymorphism is a critical research frontier. Structural studies on analogous compounds like 2-iodo-N-phenyl-benzamide and 2-iodo-N-(4-nitrophenyl)benzamide have shown that intermolecular forces, particularly N-H···O hydrogen bonds and C-I···π halogen bonds, are pivotal in assembling molecules into complex supramolecular architectures such as sheets and chains. nih.govnih.gov

Future research should focus on:

Polymorph Screening: A systematic screening for different crystalline forms (polymorphs) of this compound by varying crystallization solvents, temperatures, and rates. The discovery of polymorphs is crucial as different forms can exhibit distinct physical properties. researchgate.netacs.org

Co-crystallization: Exploring the formation of co-crystals with other molecules to fine-tune properties like solubility and stability.

Advanced Structural Analysis: Employing variable-temperature single-crystal X-ray diffraction to study phase transitions and using computational methods like PIXEL energy analysis to quantify the energetic contributions of different intermolecular interactions. researchgate.net This will provide a deeper understanding of the forces governing crystal packing.

| Interaction Type | Description | Resulting Supramolecular Motif | Reference Compound | Citation |

|---|---|---|---|---|

| N-H···O Hydrogen Bond | A strong, directional interaction between the amide proton and a carbonyl oxygen. | Dimers, Chains, Sheets | 2-iodo-N-phenyl-benzamide | nih.gov |

| C-I···π Halogen Bond | An interaction between the electrophilic region of the iodine atom and the electron-rich π system of a phenyl ring. | Sheet formation | 2-iodo-N-phenyl-benzamide | nih.gov |

| C-H···O Hydrogen Bond | A weaker hydrogen bond that contributes to the overall stability of the crystal packing. | Chains, Rings | 2-Iodo-N-(4-nitrophenyl)benzamide | nih.gov |

| C-H···π Interaction | An interaction between an aromatic C-H bond and a phenyl ring. | Stabilizes sheet structures | 2-iodo-N-phenyl-benzamide | nih.gov |

Expansion of Catalytic Applications Beyond Current Paradigms

The presence of the 2-iodo substituent makes this compound an ideal substrate for a variety of cross-coupling reactions, positioning it as a valuable building block in organic synthesis. However, future research should aim to elevate its role from a passive precursor to a key player in novel catalytic systems.

A promising avenue is its use in creating new types of catalysts. For instance, research on other 2-iodobenzamides has shown they can be converted into 2-benzamide tellurenyl iodides via a copper-catalyzed insertion of a tellurium atom. researchgate.net These resulting organotellurium compounds have demonstrated catalytic activity in CO2 mitigation by promoting the formation of cyclic carbonates from epoxides and CO2 under mild, solvent-free conditions. researchgate.net

Future research in this domain could involve:

Developing Novel Organochalcogen Catalysts: Synthesizing selenium and sulfur analogs from this compound and exploring their catalytic activities.

Catalysis for Small Molecule Activation: Investigating the potential of these new catalysts for the activation of other small, abundant molecules beyond CO2.

Tandem Reaction Development: Leveraging the molecule's structure to design complex, multi-step tandem reactions, similar to the copper-catalyzed modular assembly of polyheterocycles from related Ugi adducts, to rapidly build molecular complexity. acs.orguj.edu.pl

Advanced Computational Modeling for Rational Design and Property Prediction

Computational chemistry offers powerful tools to accelerate the discovery process, reduce experimental costs, and provide deep mechanistic insights. For this compound, a concerted computational approach can guide future research efforts.

Key areas for computational investigation include:

Rational Drug Design: Employing molecular docking to predict the binding affinity and mode of interaction of novel derivatives with biological targets, such as enzymes or receptors. This approach has been successfully used to design new anticancer agents. acs.org

Molecular Dynamics (MD) Simulations: Using MD simulations to study the dynamic stability of ligand-protein complexes and understand the conformational behavior of the molecule in different environments. acs.org

Property Prediction: Utilizing Density Functional Theory (DFT) to calculate electronic properties, predict reactivity, and understand intermolecular interaction energies, which is crucial for crystal engineering. acs.org

QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to establish a mathematical correlation between the chemical structure of derivatives and their biological activity or physical properties.

| Computational Method | Research Application | Predicted Outcome/Insight | Citation |

|---|---|---|---|

| Molecular Docking | Design of new bioactive molecules | Binding affinity and orientation at a target site | acs.org |

| Molecular Dynamics (MD) | Assessing stability of molecular complexes | Conformational changes and interaction stability over time | acs.org |

| Density Functional Theory (DFT) | Understanding reactivity and crystal packing | Molecular geometry, electronic structure, interaction energies | acs.org |

| Polymorph Prediction | Guiding solid-state characterization | Relative stabilities of potential crystal structures | researchgate.net |

Integration with Emerging Areas of Organic Chemistry and Materials Science

The versatility of this compound makes it an ideal candidate for integration into rapidly advancing fields of chemistry and materials science.

In organic chemistry , its potential extends to:

Medicinal Chemistry: Serving as a key starting material for the synthesis of complex molecules with significant biological activity. A pertinent example is its use in the synthesis of ebselen (B1671040) derivatives that have shown antiviral activity against the SARS-CoV-2 virus. nih.gov

Multicomponent Reactions (MCRs): Using the molecule in MCRs, such as the Ugi reaction, to rapidly generate libraries of structurally diverse and complex heterocyclic compounds, which are of high value in drug discovery. rug.nl

In materials science , future research could explore its use as a functional building block:

Polymer Chemistry: Utilizing the molecule as a monomer for the creation of novel polymeric materials. The reactive iodine and the phenoxyphenyl group provide handles for polymerization, potentially leading to polymers with tailored thermal, optical, or electronic properties.

Porous Materials: Designing and synthesizing porous organic frameworks (POFs) or metal-organic frameworks (MOFs) where the benzamide derivative acts as a rigid or semi-rigid linker. Such materials could have applications in gas storage, separation, or heterogeneous catalysis.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 2-iodo-N-(4-phenoxyphenyl)benzamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves coupling 2-iodobenzoic acid derivatives with 4-phenoxyaniline. Key steps include:

- Activation : Convert 2-iodobenzoic acid to its acyl chloride using oxalyl chloride or thionyl chloride in dichloromethane (DCM) with catalytic DMF .

- Amidation : React the acyl chloride with 4-phenoxyaniline in the presence of a base (e.g., triethylamine) to form the benzamide bond.

- Optimization : Monitor reaction progress via TLC or HPLC. Yield improvements (70–85%) are achieved using high-purity reagents, inert atmospheres, and controlled temperatures (0–25°C) .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Activation | Oxalyl chloride, DCM, DMF | 95% conversion | >98% |

| Amidation | 4-Phenoxyaniline, Et₃N | 78% | 97% |

Q. How is the molecular structure of this compound validated?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., iodobenzene protons at δ 7.2–8.1 ppm; phenoxy group protons at δ 6.8–7.4 ppm) .

- X-ray Diffraction : Single-crystal analysis reveals bond angles (e.g., C-I bond length ~2.09 Å) and torsion angles between aromatic rings (e.g., 45–60°) .

- Key Findings : Planar amide linkage and steric hindrance from the iodine atom influence packing in the crystal lattice .

Q. What are the dominant reaction pathways for this compound under oxidative or reductive conditions?

- Oxidation : Iodine substituents are resistant to oxidation, but the phenoxy group may undergo hydroxylation with H₂O₂/Fe²⁺, forming quinone-like derivatives .

- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the amide to a secondary amine, but the iodine atom remains intact under mild conditions .

Advanced Research Questions

Q. How does this compound interact with bacterial enzymes, and what mechanistic insights explain its antimicrobial activity?

- Methodology :

- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding to bacterial phosphopantetheinyl transferases (PPTases), critical for fatty acid biosynthesis .

- Enzyme Assays : Measure IC₅₀ values via fluorescence-based assays (e.g., inhibition of AcpS-PPTase activity at ~5 µM) .

- Data Contradictions : Discrepancies in IC₅₀ values (5–20 µM across studies) may arise from assay conditions (e.g., pH, cofactors) or protein purity. Validate using orthogonal methods like ITC or SPR .

Q. What strategies resolve conflicting data on the compound’s cytotoxicity in cancer cell lines?

- Approach :

- Dose-Response Curves : Test across multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols (48-h exposure, MTT assay).

- Metabolic Profiling : Use LC-MS to identify metabolites that may enhance or mitigate toxicity .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodology :

- QSAR : Correlate structural features (e.g., iodine position, phenoxy substituents) with solubility and metabolic stability .

- ADMET Prediction : Use tools like SwissADME to optimize logP (target: 2–4) and reduce CYP450 inhibition risks .

- Case Study : Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-phenoxy position increases metabolic half-life from 2.1 to 5.3 hours in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.